molecular formula C15H9ClN4O3S B2904836 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 179232-93-0

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2904836
CAS No.: 179232-93-0
M. Wt: 360.77
InChI Key: KRZFGJFGEXQYPT-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antiviral, antibacterial, and antitubercular properties .

Mechanism of Action

Target of Action

Similar compounds have been found to targetMycobacterium tuberculosis cell lines

Mode of Action

The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions. The exact mechanism of interaction with its targets is still under investigation .

Biochemical Pathways

Given its potential antitubercular activity , it may be involved in pathways related to the growth and proliferation of Mycobacterium tuberculosis

Pharmacokinetics

Similar compounds have been synthesized and tested for their antitubercular activity , suggesting that they may have suitable pharmacokinetic properties for this application

Result of Action

Similar compounds have shown potential as antitubercular agents , suggesting that they may inhibit the growth of Mycobacterium tuberculosis

Action Environment

Similar compounds have been synthesized and tested for their antitubercular activity , suggesting that they may be effective in a variety of environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The general steps are as follows:

    Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid.

    Hydrazination: The ester is then reacted with hydrazine to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the thiadiazole ring.

    Nitration: The thiadiazole derivative is then nitrated to introduce the nitro group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Cyclization: Cyclization reactions may require catalysts such as Lewis acids.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

    Cyclization: Cyclization can lead to the formation of fused ring systems with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as an antitubercular agent due to its activity against Mycobacterium tuberculosis.

    Industry: Possible applications in the development of new pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is unique due to its combination of a nitro group and a thiadiazole ring, which may confer distinct biological activities compared to its analogs. The presence of the nitro group is particularly significant as it enhances the compound’s ability to interact with biological targets through hydrogen bonding.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O3S/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZFGJFGEXQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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